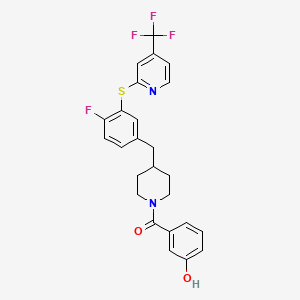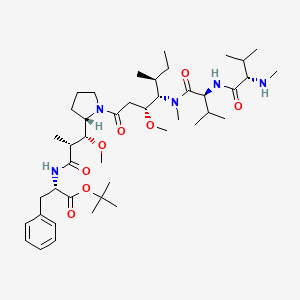
Liproxstatin-1-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liproxstatin-1-13C6 is a labeled version of Liproxstatin-1, a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is used primarily in scientific research to study the mechanisms of ferroptosis and its implications in various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Liproxstatin-1-13C6 is synthesized by incorporating stable carbon-13 isotopes into the Liproxstatin-1 molecule. The synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process typically includes the use of high-purity reagents, precise temperature control, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Liproxstatin-1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Liproxstatin-1-13C6 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and the role of lipid peroxidation in cell death.
Biology: Investigated for its potential to protect cells from ferroptosis-induced damage in various biological systems.
Medicine: Explored as a therapeutic agent for diseases associated with ferroptosis, such as neurodegenerative diseases, cancer, and ischemia-reperfusion injury.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis
Mécanisme D'action
Liproxstatin-1-13C6 exerts its effects by inhibiting ferroptosis through the suppression of lipid peroxidation. It targets key enzymes and pathways involved in the ferroptotic process, such as glutathione peroxidase 4 (GPX4) and iron metabolism. By preventing the accumulation of lipid peroxides, this compound protects cells from ferroptotic cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrostatin-1: Another potent inhibitor of ferroptosis, similar in function to Liproxstatin-1.
Deferiprone: An iron chelator that also inhibits ferroptosis but through a different mechanism.
Vitamin E (α-Tocopherol): A natural antioxidant that can inhibit lipid peroxidation and ferroptosis.
Uniqueness
Liproxstatin-1-13C6 is unique due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis in scientific studies. This labeling provides a significant advantage in research applications, enabling detailed investigations into the mechanisms of ferroptosis and the compound’s effects .
Propriétés
Formule moléculaire |
C19H21ClN4 |
|---|---|
Poids moléculaire |
346.80 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1 |
Clé InChI |
YAFQFNOUYXZVPZ-GDUNJFTCSA-N |
SMILES isomérique |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2 |
SMILES canonique |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
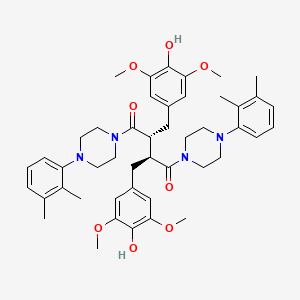

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
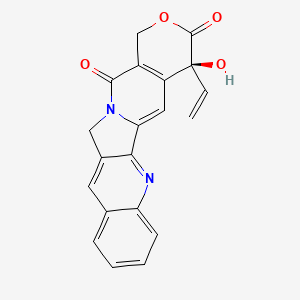


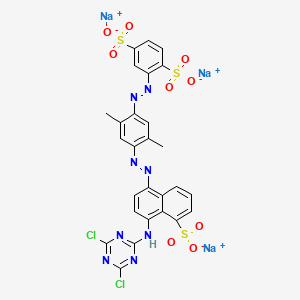
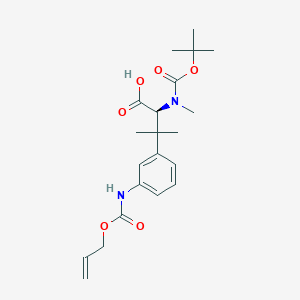
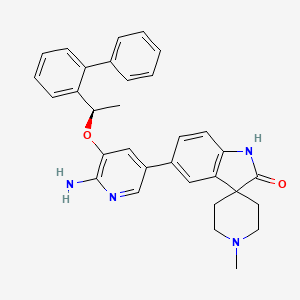
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
